6-O-(Maltosyl)cyclomaltohexaose

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

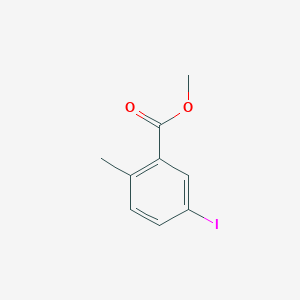

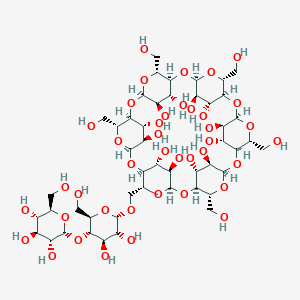

6-O-(Maltosyl)cyclomaltohexaose is a chemical compound with the molecular formula C48H80O40 . It contains a total of 176 bonds, including 96 non-H bonds, 12 rotatable bonds, 8 six-membered rings, 24 hydroxyl groups, 7 primary alcohols, 17 secondary alcohols, and 16 ethers (aliphatic) .

Synthesis Analysis

The synthesis of 6-O-(Maltosyl)cyclomaltohexaose has been studied using various methods. One such method involves the selective conversion of amylose into another compound without protecting the other hydroxyl groups by allylation at all O-6 positions in excess base . The hexakis(6-O-allyl)cyclomaltohexaose is then formed from this compound by the thermostable cyclomaltodextrin glucanotransferase (CGTase) .Molecular Structure Analysis

The molecular structure of 6-O-(Maltosyl)cyclomaltohexaose consists of 168 atoms in total, including 80 Hydrogen atoms, 48 Carbon atoms, and 40 Oxygen atoms . It also contains 176 bonds, 96 of which are non-H bonds .Chemical Reactions Analysis

The chemical reactions involving 6-O-(Maltosyl)cyclomaltohexaose have been studied, particularly its enzymatic hydrolysis . The compound is interesting for the action of amylases because it can be regarded as a model of a segment containing the branch point in amylopectin-type polysaccharides .Physical And Chemical Properties Analysis

The physical and chemical properties of 6-O-(Maltosyl)cyclomaltohexaose include a molecular weight of 1297.12000 and a density of 1.88g/cm3 . The exact mass is 1296.42000 .Safety and Hazards

将来の方向性

The use of maltohexa-, hepta-, and octaoses as synthons in organic synthesis has been well documented in literature . They can be obtained as single compounds by the cyclodextrins’ ring-opening . These compounds have a strong potential as scaffolds for multivalence in chemobiology, as building blocks for the production of biomimetic pseudo-glycopeptides, as well as monomers for the preparation of materials .

特性

IUPAC Name |

(1S,3R,5R,6S,8R,10R,11S,13R,15R,16S,18R,20R,21S,23R,25R,26S,28R,30R,31R,32R,33R,34R,35R,36R,37R,38R,39R,40R,41R,42R)-5-[[(2S,3R,4R,5S,6R)-3,4-dihydroxy-6-(hydroxymethyl)-5-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxymethyl]-10,15,20,25,30-pentakis(hydroxymethyl)-2,4,7,9,12,14,17,19,22,24,27,29-dodecaoxaheptacyclo[26.2.2.23,6.28,11.213,16.218,21.223,26]dotetracontane-31,32,33,34,35,36,37,38,39,40,41,42-dodecol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C48H80O40/c49-1-9-17(56)18(57)26(65)42(74-9)82-34-10(2-50)75-41(27(66)19(34)58)73-8-16-40-25(64)33(72)48(81-16)87-39-15(7-55)79-46(31(70)23(39)62)85-37-13(5-53)77-44(29(68)21(37)60)83-35-11(3-51)76-43(28(67)20(35)59)84-36-12(4-52)78-45(30(69)22(36)61)86-38-14(6-54)80-47(88-40)32(71)24(38)63/h9-72H,1-8H2/t9-,10-,11-,12-,13-,14-,15-,16-,17-,18+,19-,20-,21-,22-,23-,24-,25-,26-,27-,28-,29-,30-,31-,32-,33-,34-,35-,36-,37-,38-,39-,40-,41+,42-,43-,44-,45-,46-,47-,48-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZXBXWKUNMXKXKS-WJMYNTJYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C1C(C(C(C(O1)OC2C(OC(C(C2O)O)OCC3C4C(C(C(O3)OC5C(OC(C(C5O)O)OC6C(OC(C(C6O)O)OC7C(OC(C(C7O)O)OC8C(OC(C(C8O)O)OC9C(OC(O4)C(C9O)O)CO)CO)CO)CO)CO)O)O)CO)O)O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C([C@@H]1[C@H]([C@@H]([C@H]([C@H](O1)O[C@@H]2[C@H](O[C@@H]([C@@H]([C@H]2O)O)OC[C@@H]3[C@@H]4[C@@H]([C@H]([C@H](O3)O[C@@H]5[C@H](O[C@@H]([C@@H]([C@H]5O)O)O[C@@H]6[C@H](O[C@@H]([C@@H]([C@H]6O)O)O[C@@H]7[C@H](O[C@@H]([C@@H]([C@H]7O)O)O[C@@H]8[C@H](O[C@@H]([C@@H]([C@H]8O)O)O[C@@H]9[C@H](O[C@H](O4)[C@@H]([C@H]9O)O)CO)CO)CO)CO)CO)O)O)CO)O)O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C48H80O40 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1297.1 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-O-(Maltosyl)cyclomaltohexaose | |

CAS RN |

100817-30-9 |

Source

|

| Record name | 6-O-(Maltosyl)cyclomaltohexaose | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0100817309 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-(Piperazin-1-yl)thieno[3,2-c]pyridine](/img/structure/B26421.png)

![(3E)-3-(hydroxyimino)-4,7,7-trimethylbicyclo[2.2.1]heptane-1-carboxylic acid](/img/structure/B26423.png)